molecular formula C9H18N2O2 B14790171 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B14790171
M. Wt: 186.25 g/mol
InChI Key: RFVWKOBWXWXEQU-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one: is a chemical compound with the molecular formula C9H18N2O2. It features a piperidine ring substituted with a hydroxyl group and an amino group, making it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one typically involves the reaction of 4-hydroxypiperidine with a suitable amino acid derivative. One common method is the reductive amination of 4-hydroxypiperidine with an appropriate keto acid or aldehyde, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reductive amination process, including the use of catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperidine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is not well-documented. its structure suggests that it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, while the piperidine ring can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various molecular targets.

Comparison with Similar Compounds

    4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.

    2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.

    N-Methyl-4-piperidinol: Another piperidine derivative with a methyl group on the nitrogen atom.

Uniqueness: 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

InChI

InChI=1S/C9H18N2O2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6,10H2,1H3

InChI Key

RFVWKOBWXWXEQU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)O)N

Origin of Product

United States

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